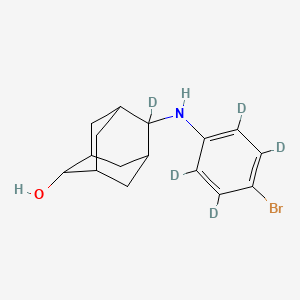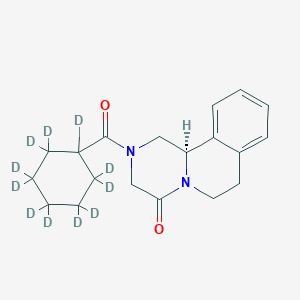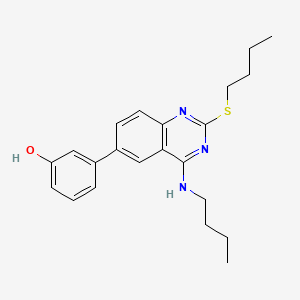
Autotaxin-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autotaxin-IN-4 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer, fibrosis, and other diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput screening methods and automated synthesis techniques to ensure consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
Autotaxin-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with enhanced or reduced biological activity .
Aplicaciones Científicas De Investigación
Autotaxin-IN-4 has a wide range of scientific research applications, including:
Fibrosis Research: This compound has been studied for its potential to reduce fibrosis in various tissues, including the lungs and liver, by inhibiting the production of lysophosphatidic acid.
Inflammatory Diseases: This compound has been investigated for its role in modulating inflammatory responses in diseases such as rheumatoid arthritis and multiple sclerosis.
Neurodegenerative Diseases: Research has shown that this compound may have neuroprotective effects by inhibiting the autotaxin-lysophosphatidic acid pathway in neurodegenerative diseases such as Alzheimer’s disease.
Mecanismo De Acción
Autotaxin-IN-4 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various cellular processes such as cell proliferation, migration, and survival . The molecular targets of this compound include the autotaxin enzyme and the lysophosphatidic acid receptors, which are involved in the downstream signaling pathways .
Comparación Con Compuestos Similares
Autotaxin-IN-4 is unique compared to other autotaxin inhibitors due to its specific structural features and high potency. Similar compounds include:
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural modifications that enhance its inhibitory activity and specificity for the autotaxin enzyme .
Propiedades
Fórmula molecular |
C22H21N9O2 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |
Clave InChI |
SXAMGRAIZSSWIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)













